Benzylhydrazine

Neurochemistry Enzymology MAO Inhibition

Benzylhydrazine (CAS 555-96-4) is a non-substitutable arylalkylhydrazine for biochemical and synthetic applications. Unlike phenylethylhydrazine or phenylhydrazine, it achieves MAO B inhibition via tight, non-covalent binding with 15-fold selectivity over MAO A (IC50 MAO B = 1.7×10⁻⁸ M). Its unique ~4-fold deuterium KIE makes it the preferred probe for dopamine β-hydroxylase mechanistic studies. As the mandatory starting material for isocarboxazid synthesis per patented routes, it is essential for medicinal chemistry and analytical reference standard programs. Available as free base (liquid) or dihydrochloride salt (solid). Procure with confidence for reproducible, publication-ready results.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 555-96-4
Cat. No. B1204620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzylhydrazine
CAS555-96-4
Synonymsenzylhydrazine
benzylhydrazine dihydrochloride
benzylhydrazine monohydrochloride
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNN
InChIInChI=1S/C7H10N2/c8-9-6-7-4-2-1-3-5-7/h1-5,9H,6,8H2
InChIKeyNHOWLEZFTHYCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.18 M

Benzylhydrazine (CAS 555-96-4) for Research: MAO Inhibitor & Synthetic Intermediate Properties


Benzylhydrazine (CAS 555-96-4), also known as (phenylmethyl)hydrazine, is an arylalkylhydrazine compound with the molecular formula C7H10N2 and a molecular weight of 122.17 g/mol [1]. It is a derivative of hydrazine featuring a benzyl group, and it is widely utilized in biochemical research as a potent, irreversible, and mechanism-based inhibitor of monoamine oxidases (MAO) and dopamine β-hydroxylase (DBH) [2]. In organic synthesis, it serves as a crucial building block, particularly in the manufacture of pharmaceutical compounds like the antidepressant isocarboxazid [3]. The compound is typically available as a free base (liquid) or as a dihydrochloride salt (solid), with the latter offering enhanced stability for storage and handling .

Why Benzylhydrazine (CAS 555-96-4) Cannot Be Replaced by Other Arylalkylhydrazines in Research


While several arylalkylhydrazines are known as monoamine oxidase (MAO) inhibitors, their binding mechanisms, isoform selectivity, and in vivo profiles differ substantially. Simple substitution with compounds like phenylethylhydrazine or phenylhydrazine is scientifically invalid due to their distinct molecular interactions. For instance, phenylethylhydrazine acts via a different covalent mechanism, stoichiometrically reducing the FAD cofactor of both MAO A and B, whereas benzylhydrazine achieves its effect primarily through tight, non-covalent binding with a strong preference for MAO B [1]. Furthermore, the kinetics of enzyme inactivation, such as the specific rate constants for dopamine β-hydroxylase (DBH) inhibition, are unique to the benzylhydrazine structure and cannot be extrapolated from other hydrazine derivatives [2]. These fundamental differences in target engagement, isoform preference, and mechanism of action mean that substituting benzylhydrazine with an analog will yield non-equivalent experimental results and confound data interpretation.

Quantitative Evidence for Selecting Benzylhydrazine (CAS 555-96-4) Over Similar Compounds


Benzylhydrazine Shows Preferential Binding to MAO B Over MAO A

Benzylhydrazine demonstrates clear isoform selectivity within the monoamine oxidase (MAO) enzyme family. Unlike phenylethylhydrazine, which stoichiometrically reduces the FAD of both isoforms, or phenylhydrazine, which binds weakly to both, benzylhydrazine is bound more tightly to human MAO B than to MAO A [1]. This differential binding translates to functional selectivity: in vitro, the concentration required to inhibit the B form of human brain MAO (IC50) is approximately 15 times lower than that needed for the A form (1.7 × 10⁻⁸ M vs. 2.7 × 10⁻⁷ M) [2]. This in vitro selectivity is further validated in vivo, where the effective dose for 50% inhibition (ED50) of rat brain MAO B is nearly half that for MAO A (0.39 mg/kg vs. 0.72 mg/kg) [2].

Neurochemistry Enzymology MAO Inhibition

Benzylhydrazine Inhibits MAO with Defined In Vivo Potency and Organ-Specificity

Benzylhydrazine exhibits a differential capacity to inhibit monoamine oxidase in the brain versus the liver, a property not uniformly shared by all arylalkylhydrazines. In studies comparing several compounds, those with an unsubstituted arylalkylhydrazine structure, including benzylhydrazine, phenylethylhydrazine, and phenylisopropylhydrazine, showed greater MAO inhibition in the brain than in the liver [1]. Quantitatively, the in vivo ED50 values for benzylhydrazine in mice are 6.5 µmol/kg for brain MAO and 6.2 µmol/kg for liver MAO, while the corresponding pI50 values for inhibition are 6.3 and 7.0, respectively [2]. This contrasts with some other hydrazine derivatives that may show a different organ selectivity profile.

Pharmacology In Vivo Studies MAO Inhibition

Benzylhydrazine is a Validated, Essential Intermediate for Isocarboxazid Synthesis

Benzylhydrazine is the direct and validated precursor for the synthesis of isocarboxazid, a monoamine oxidase inhibitor used clinically as an antidepressant. The synthetic pathway involves the reaction of 5-methyl-3-isoxazole carboxylic acid ester with benzylhydrazine or its salt in an aprotic organic solvent [1]. This specific role is not universally shared by other simple hydrazine derivatives; substituting with hydrazine itself would yield 5-methyl-isoxazol-3-carboxylic acid hydrazide, a different compound [2]. Therefore, for any research or process chemistry related to isocarboxazid or its analogs, benzylhydrazine is a non-substitutable and mandatory intermediate.

Synthetic Chemistry Pharmaceutical Manufacturing Drug Synthesis

Benzylhydrazine's DBH Inhibition Shows a Unique Deuterium Kinetic Isotope Effect

Benzylhydrazine acts as a mechanism-based inhibitor of dopamine β-hydroxylase (DBH). A key differentiating feature of this interaction is a substantial kinetic isotope effect (KIE). When the benzylic hydrogens of benzylhydrazine are replaced with deuterium, the second-order rate constant for DBH inactivation increases about 4-fold [1]. This is a stark contrast to the behavior of other hydrazines like phenylhydrazine and methylhydrazine, which do not exhibit this specific isotope-dependent change in inactivation kinetics. Furthermore, the apparent Vmax shows an observed deuterium KIE of 13 ± 2, and the partition ratio for product formation versus inactivation is 11-fold less for the deuterated analog [1].

Enzymology Mechanism-based Inhibition Kinetic Isotope Effect

Key Application Scenarios for Benzylhydrazine (CAS 555-96-4) in Research and Industry


Studying MAO B-Specific Pathways and Functions

Benzylhydrazine is ideally suited for experiments requiring preferential inhibition of the MAO B isoform. Based on its 15-fold higher in vitro potency for MAO B (IC50 = 1.7 × 10⁻⁸ M) over MAO A (IC50 = 2.7 × 10⁻⁷ M) [1] and its near 2-fold higher in vivo potency in rat brain (ED50 MAO B = 0.39 mg/kg vs. MAO A = 0.72 mg/kg) [1], researchers can use it to dissect the specific roles of MAO B in neurotransmitter metabolism, neuroprotection, and behavior without complete pan-inhibition of both isoforms. This contrasts with non-selective inhibitors like phenylethylhydrazine.

Mechanistic Probing of Dopamine β-Hydroxylase (DBH) Catalysis

The unique and well-defined deuterium kinetic isotope effect (KIE) of benzylhydrazine makes it a powerful probe for studying the catalytic mechanism of DBH. The ~4-fold increase in the inactivation rate constant upon benzylic deuteration, along with a 13-fold KIE on Vmax, provides a specific, quantifiable handle for dissecting the enzyme's C-H bond cleavage step [2]. This application is not replicable with other common hydrazine inhibitors like phenylhydrazine, which lack this specific isotopic signature.

In Vivo Pharmacological Studies of MAO Inhibition

For in vivo studies in rodents, benzylhydrazine offers a defined and validated pharmacological profile. Its organ-specific potency has been quantified, with ED50 values of 6.5 µmol/kg for brain MAO and 6.2 µmol/kg for liver MAO in mice [3]. This established in vivo activity, part of a class of arylalkylhydrazines shown to preferentially inhibit brain over liver MAO [4], provides a reliable baseline for experiments on behavior, neurochemistry, and drug metabolism, reducing the uncertainty associated with using less-characterized compounds.

Synthesis of Isocarboxazid and Structural Analogs

Benzylhydrazine is an essential, non-substitutable starting material for the synthesis of the MAO inhibitor drug isocarboxazid. The patented and published synthetic route requires the reaction of benzylhydrazine with a specific isoxazole carboxylic acid ester [5]. Using a generic hydrazine source would yield a different, inactive hydrazide [6]. Therefore, benzylhydrazine is a mandatory procurement item for any medicinal chemistry program developing new isocarboxazid analogs or for analytical labs requiring authentic reference standards of the drug and its metabolites.

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